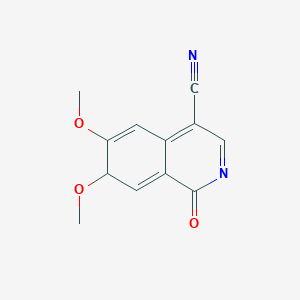
2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride is an organic compound with the molecular formula C4H7ClN4O2. It is known for its applications in various scientific fields, particularly in the synthesis of pharmaceuticals. The compound appears as a white to brown to dark purple powder or crystal and has a molecular weight of 178.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride typically involves the reaction of guanidine hydrochloride with sodium methylate in the presence of dimethyl malonate. The reaction is carried out under heating and stirring conditions, followed by pressure-reduced distillation, addition of water, pH adjustment with acid, cooling, filtration, and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The intermediate product is further processed using catalysts like Raney nickel to achieve the final compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Employed in the production of fine chemicals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of 2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-piperidinopyrimidine: Another pyrimidine derivative with similar applications in pharmaceuticals.
2,5-Diamino-4,6-dihydroxypyrimidine: A closely related compound with similar chemical properties.
Uniqueness
2,5-Diamino-1H-pyrimidine-4,6-dione;hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility .
Properties
Molecular Formula |
C4H7ClN4O2 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2,5-diamino-1H-pyrimidine-4,6-dione;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H |
InChI Key |
ZCVPAHQNTHFHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=NC1=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)

![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)
![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)


![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)
![(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12344298.png)

acetic acid](/img/structure/B12344305.png)

